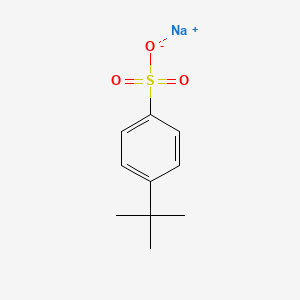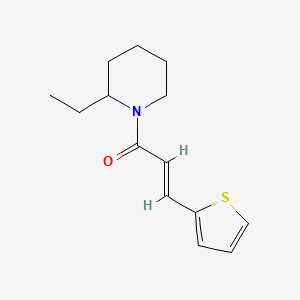![molecular formula C22H21N3OS B13824406 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and imine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 7-ethyl-1H-indole-3-carbaldehyde and 3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science research.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The imine and thiazolidinone groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-[(7-Ethyl-1H-indol-3-yl)methylene]-1-benzothiophen-3(2H)-one
- ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
Uniqueness
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and imine functionalities. This structural arrangement allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H21N3OS |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H21N3OS/c1-4-15-6-5-7-18-16(13-23-20(15)18)12-19-21(26)25(3)22(27-19)24-17-10-8-14(2)9-11-17/h5-13,26H,4H2,1-3H3/b16-12+,24-22? |
Clé InChI |
PLBWGJYIBIBYLA-HWIFMJGMSA-N |
SMILES isomérique |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)/C=N2 |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)C)S3)C)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



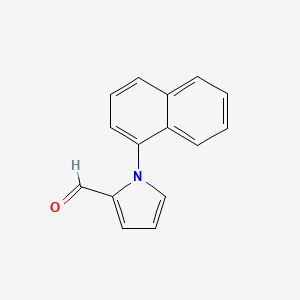
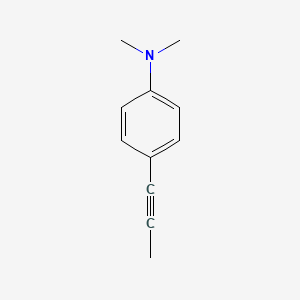
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
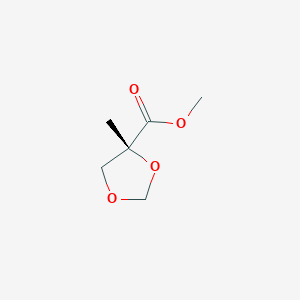
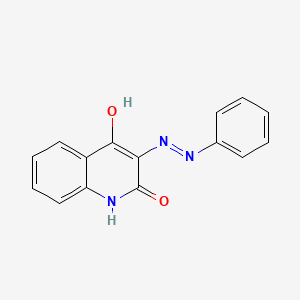
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
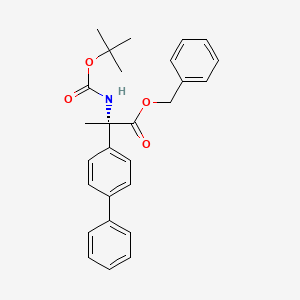
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)

![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

